molecular formula C11H14Cl2N2O B1414796 N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide CAS No. 1042624-06-5

N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B1414796
CAS No.: 1042624-06-5
M. Wt: 261.14 g/mol
InChI Key: JQOBWCUMOXEFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2,4-Dichlorophenyl)methyl]amino}ethyl)acetamide (CAS: 1042624-06-5) is an acetamide derivative featuring a 2,4-dichlorophenylmethyl group linked via an ethylamine chain. Its molecular formula is C₁₁H₁₄Cl₂N₂O, with a molecular weight of 261.15 g/mol .

Properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-8(16)15-5-4-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,14H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOBWCUMOXEFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that derivatives of this compound exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In animal models of arthritis, it has been shown to reduce inflammation-related cytokines and reactive oxygen species (ROS), suggesting its potential as an anti-inflammatory treatment .

Analgesic Effects

The compound has been studied for its analgesic properties. Experimental models indicate that it can alleviate pain through mechanisms that involve modulation of pain pathways and inhibition of pro-inflammatory mediators .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited proliferation
Anti-inflammatory EffectsReduced cytokine levels in adjuvant-induced arthritis models
Analgesic PropertiesDemonstrated pain relief in animal models

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The acetamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dichlorophenyl group can interact with various biological molecules, affecting their function.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors and modulating their signaling pathways.

  • Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a N-(2-aminoethyl)acetamide backbone with several derivatives, but its dichlorophenylmethyl group distinguishes it. Key structural comparisons include:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dichlorophenylmethyl group C₁₁H₁₄Cl₂N₂O 261.15 Simple dichlorophenylmethyl side chain; no fused rings or additional groups
7a–7e Derivatives Benzo-1,4-dioxan-6-yl biphenyl with alkoxy groups (methoxy, ethoxy, isopropoxy, etc.) Varies (e.g., C₂₈H₂₈ClN₂O₅ for 7a) ~500–550 Bulky biphenyl substituents; varied alkoxy chains enhance steric effects
Compound 13 Coumarin-thiazole core + 2,4-dichlorophenylamino group C₂₁H₁₅Cl₂N₃O₃S 446.30 Extended π-conjugated system; potential α-glucosidase inhibition
Quinazolinone Derivative Quinazolin-4(3H)-one ring + dichlorophenylmethyl group C₁₇H₁₂Cl₂N₂O₃ 363.20 Cyclic amide fragment critical for anticonvulsant activity
Sulfonyl Derivative 2-Chlorophenylsulfonyl + 2,4-dichlorophenyl group C₁₄H₁₀Cl₃NO₃S 378.66 Sulfonyl group enhances electrophilicity and binding affinity

Key Observations :

  • Dichlorophenyl groups are recurrent in bioactive compounds, contributing to hydrophobic interactions in enzyme binding pockets .
Physicochemical Properties
  • Lipophilicity : The dichlorophenyl group increases logP values, enhancing membrane permeability. For example, compound 13 has a higher molecular weight (446.30 vs. 261.15) but retains solubility due to its polar thiazole and coumarin groups .
  • Spectral Data :
    • IR : Target compound’s acetamide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 7a–7e .
    • NMR : Dichlorophenyl protons resonate at δ 6.8–7.5 ppm, consistent with compound 13 .

Biological Activity

N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and various biological activities of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound this compound can be represented as follows:

  • Chemical Formula : C_{13}H_{15}Cl_{2}N
  • Molecular Weight : 272.17 g/mol

The synthesis typically involves the reaction of 2,4-dichlorobenzylamine with acetic anhydride or acetic acid under controlled conditions to yield the desired acetamide derivative. The synthesis pathway is crucial as it influences the compound's biological activity.

Analgesic Activity

Research indicates that derivatives of N-acetamides often exhibit significant analgesic properties. For instance, similar compounds have shown potent activity in various pain models:

  • Example : A related compound was found to be 146-fold more active than the known kappa agonist U-50488 in vitro, demonstrating strong analgesic effects with an ED50 of 0.004 mg/kg in mouse models .

Anticonvulsant Activity

The anticonvulsant potential of related acetamide derivatives has also been explored. In studies involving animal models of epilepsy, certain derivatives demonstrated effective protection against seizures:

  • Notable Findings : Compounds structurally similar to this compound exhibited protective effects in the maximal electroshock (MES) test at doses around 100 mg/kg .

Molecular Docking Studies

Molecular docking studies provide insight into how this compound interacts with biological targets. These studies often utilize software like AutoDock Vina to simulate binding interactions with enzymes such as COX-2:

  • Binding Affinity : The compound's derivatives were shown to effectively interact with the active site of COX-2, surpassing traditional anti-inflammatory agents in binding strength .

Case Studies and Research Findings

  • Analgesic Efficacy :
    • In a comparative study involving various acetamide derivatives, researchers noted that certain modifications significantly enhanced analgesic efficacy while reducing side effects associated with traditional opioids .
  • Anticonvulsant Mechanisms :
    • A series of experiments demonstrated that specific structural modifications in acetamides could lead to increased anticonvulsant activity. For example, compounds with a 3,4-dichlorophenyl group showed enhanced efficacy in seizure models compared to their analogs without this substitution .

Biological Activity Summary Table

Activity Type Compound Effectiveness Reference
AnalgesicN-(2-{[(3,4-dichlorophenyl)methyl]amino}ethyl)acetamideED50 = 0.004 mg/kg
AnticonvulsantN-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideEffective in MES test
COX-2 InhibitionVarious N-acetamidesStrong binding affinity

Q & A

What are the established synthetic routes for N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide?

Basic Research Question
The compound is synthesized via alkylation of intermediates under controlled conditions. A typical method involves reacting 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid with N-(2,4-dichlorophenyl)methyl-substituted chloroacetamide in the presence of potassium carbonate and dimethylformamide (DMF) at 70–80°C. Reaction progress is monitored by TLC using ethyl acetate:methanol (9:1) as the eluent, with product crystallization from methanol yielding 80–95% purity . Structural confirmation employs 1^1H-NMR (400 MHz, DMSO-d6) and elemental analysis (±0.4% tolerance) .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question
Key techniques include:

  • Thin-layer chromatography (TLC) : For reaction monitoring using iodine vapor visualization .
  • Melting point determination : Measured via digital electrothermal devices (e.g., IA9100X1) .
  • Nuclear magnetic resonance (NMR) : 1^1H and 13^13C spectra (400 MHz and 100 MHz, respectively) in DMSO-d6, with tetramethylsilane as an internal standard .
  • Elemental analysis : Conducted using microanalyzers (e.g., Euro Vector EA-3000) to validate stoichiometry .

How is molecular docking utilized to predict GABAergic activity for anticonvulsant potential?

Advanced Research Question
AutoDock Vina and AutoDockTools 1.5.6 are employed to assess binding affinity to GABAA_A receptors (PDB IDs: 4COF, 6HUP) and GABA transaminase (PDB ID: 10HW). Ligand structures are optimized using Chem3D with the MM2 molecular mechanics algorithm, converted to .pdbqt format, and docked into grid boxes centered on native ligand coordinates. Binding energy (kcal/mol) and conformational placement are compared to reference drugs (e.g., diazepam, vigabatrin) to prioritize derivatives for in vivo testing .

What in vivo models evaluate anticonvulsant efficacy, and what endpoints are measured?

Advanced Research Question
The pentylenetetrazole (PTZ)-induced seizure model in mice is standard. Endpoints include:

  • Latency to first seizure : Time from PTZ administration to onset of clonic-tonic seizures.
  • Mortality reduction : Compounds showing ≥17% mortality reduction versus control are prioritized.
  • Protective index : Calculated as the ratio of median effective dose (ED50_{50}) to median toxic dose (TD50_{50}) .

How do structural modifications influence GABAergic affinity and anticonvulsant activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Benzyl substituents : Derivatives with electron-withdrawing groups (e.g., 3-Cl, 4-NO2_2) show reduced binding energy (-8.2 to -9.1 kcal/mol) compared to unsubstituted analogs.
  • Cyclic amide pharmacophore : Essential for activity; removal abolishes anticonvulsant effects.
  • Alkylation position : N1-benzylation improves solubility but may sterically hinder receptor binding .

What computational methods optimize ligand conformations for docking studies?

Advanced Research Question
Pre-docking ligand optimization involves:

  • Molecular mechanics (MM2) : Minimizes energy using Chem3D to refine bond lengths and angles.
  • Solvent removal : Protein structures (e.g., GABAA_A) are stripped of water molecules using Discovery Studio Visualizer.
  • Grid parameterization : Box dimensions (e.g., 25 Å × 25 Å × 25 Å) are centered on the active site to ensure comprehensive sampling .

How are contradictory activity data resolved between in silico predictions and in vivo results?

Advanced Research Question
Discrepancies arise when docking predicts high affinity (-9.5 kcal/mol) but in vivo testing shows no activity. Resolution strategies include:

  • Conformational dynamics : Assess ligand flexibility via molecular dynamics (MD) simulations (e.g., 100 ns trajectories).
  • Metabolic stability : Evaluate hepatic metabolism using microsomal assays (e.g., CYP450 isoforms).
  • Blood-brain barrier (BBB) permeability : Predict via PAMPA-BBB models to identify bioavailability limitations .

What synthetic intermediates are critical for SAR exploration?

Basic Research Question
Key intermediates include:

  • 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid : Synthesized from methyl 2-isothiocyanatobenzoate and glycine, followed by hydrogen peroxide oxidation.
  • N-(2,4-dichlorophenyl)methyl chloroacetamide : Alkylating agent for introducing substituents at the N1 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.